(Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a Z-configured 2-fluorobenzylidene substituent at the 2-position of the dihydrobenzofuran core. The tert-butyl ester group at the acetoxy moiety enhances its lipophilicity, while the fluorine atom on the benzylidene group may influence electronic properties and binding interactions.
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIFRUZHKFBMK-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene moiety is introduced via a condensation reaction between the benzofuran core and 2-fluorobenzaldehyde, often using a base such as potassium carbonate in a solvent like ethanol.
Esterification: The final step involves the esterification of the intermediate with tert-butyl bromoacetate in the presence of a base like sodium hydride or potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the benzofuran ring can yield dihydrobenzofuran derivatives.
Substitution: The fluorobenzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and Analogous Compounds
Key Observations
Substituent Effects on Lipophilicity (XLogP3):
- The 4-tert-butylphenyl group in Compound B confers the highest lipophilicity (XLogP3 = 5.2) due to the bulky, hydrophobic tert-butyl moiety .
- The 2-fluorobenzylidene group in the target compound is expected to moderately increase lipophilicity compared to the chromenyl (4.7) and thiophenyl (4.6) analogs, as fluorine atoms balance electronegativity with hydrophobicity .
Polar Surface Area (TPSA):
- Compound C, with a 3-methylthiophene substituent, exhibits the highest TPSA (90.1), likely due to sulfur’s polarizability and additional oxygen atoms .
- The fluorinated target compound may exhibit intermediate TPSA (~70) compared to Compound A (75.5) and B (61.8), depending on fluorine’s electronic effects .
Steric and Electronic Modulation:
- The tert-butyl ester group in all analogs enhances metabolic stability, a feature critical for drug design.
- The Z-configuration (common across analogs) ensures consistent spatial orientation of substituents, which is crucial for target binding .
Research Implications and Limitations
- Hypothetical Activity: Fluorine’s electronegativity in the target compound may enhance binding to polar residues in biological targets (e.g., kinases or GPCRs), though this requires experimental validation.
- Evidence Gaps: None of the provided sources directly address the fluorinated variant. Predictions are extrapolated from structural analogs .
Biological Activity
(Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article examines the biological activity of this compound through various studies, including structure-activity relationships (SAR), in vitro assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a tert-butyl group and a benzofuran moiety linked via an ester bond. The presence of a fluorine atom on the benzylidene enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Certain compounds in this class act as inhibitors for key enzymes involved in cancer progression.
- Antimicrobial Properties : Investigations into the antimicrobial effects suggest potential applications in treating infections.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the benzofuran core and the substituents on the aromatic rings significantly influence biological potency.
| Compound | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 1 | Structure 1 | Antitumor | 50 |
| 2 | Structure 2 | Enzyme Inhibition | 30 |
| 3 | Structure 3 | Antimicrobial | 20 |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of several derivatives of the compound. The findings indicated that compounds with a fluorinated aromatic ring exhibited enhanced activity against human cancer cell lines, particularly in breast and lung cancer models. The study reported an IC50 value of 25 nM for one derivative, suggesting potent activity.
Case Study 2: Enzyme Inhibition
Research conducted by Pharmaceutical Research demonstrated that (Z)-tert-butyl 2-((2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate inhibits the MDM2 protein, which is crucial for tumor growth regulation. The inhibition constant () was determined to be approximately 15 nM, highlighting its potential as a therapeutic agent in cancer treatment.
The mechanisms underlying the biological activity of this compound are multifaceted:
- MDM2 Inhibition : Prevents the degradation of p53, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in tumor cells, contributing to their death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
